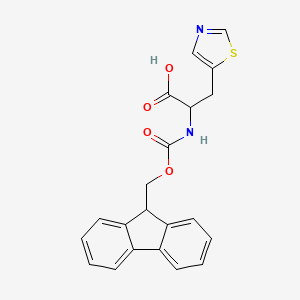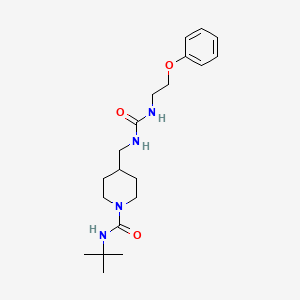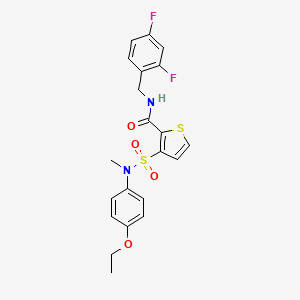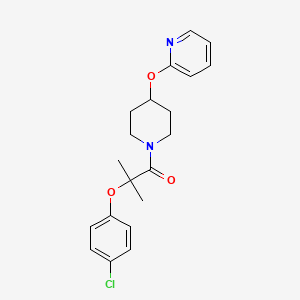
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide, also known as MPPCA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPCA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. In
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Activities and Molecular Docking
A study by Virk et al. (2018) detailed the synthesis of N-substituted acetamides with potential enzyme inhibitory activities against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research highlighted the importance of specific structural features in enhancing enzyme inhibition, providing insights into the design of new therapeutic agents (Virk et al., 2018).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, structurally related to N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide, demonstrating significant insecticidal activity against the cowpea aphid. This research opens avenues for the development of new insecticides with enhanced efficacy and safety profiles (Bakhite et al., 2014).
Antimicrobial Agents
Thanusu et al. (2010) explored the antimicrobial properties of piperidine derivatives, presenting a new class of antibacterial and antifungal agents. The study underscores the potential of such compounds in combating microbial infections, emphasizing the role of structural modifications in optimizing antimicrobial activity (Thanusu et al., 2010).
Analytical Characterization and Biological Matrices Determination
De Paoli et al. (2013) conducted a comprehensive analytical characterization of methoxetamine, a compound with a similar structural motif, including its determination in biological matrices. This work is pivotal for forensic and toxicological analysis, facilitating the detection and understanding of novel psychoactive substances (De Paoli et al., 2013).
Propiedades
IUPAC Name |
N-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)20-16-5-3-15(4-6-16)19(24)21-10-7-17(8-11-21)22-12-9-18(13-22)25-2/h3-6,17-18H,7-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHSPZZKFAFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)

![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)

![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)


![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)